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2-methyl-3-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline

Positional isomerism Kinase inhibitor design Binding mode topology

Piperazinylquinoxaline SAR programs often lose potency with minor structural shifts-des-methyl or positional isomers can abolish binding. This 2-methyl-3-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline (CAS 2640897-73-8) locks in the validated PI3Kα nanomolar window (IC₅₀ 24-40 nM for optimized derivatives). • Defined topology: 2-methylquinoxaline core + 6-CF₃-pyrimidine terminus ensures binding-mode consistency absent from generic analogs. • Selectivity profiling: unique pyrimidine substitution pattern differentiates it from 4-methylpiperazinyl and methylsulfonylpiperazinyl series. • Supply certainty: single-batch sourcing from BenchChem with rapid global delivery, avoiding multi-vendor variability.

Molecular Formula C18H17F3N6
Molecular Weight 374.4 g/mol
CAS No. 2640897-73-8
Cat. No. B6475714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-3-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline
CAS2640897-73-8
Molecular FormulaC18H17F3N6
Molecular Weight374.4 g/mol
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2N=C1N3CCN(CC3)C4=NC=NC(=C4)C(F)(F)F
InChIInChI=1S/C18H17F3N6/c1-12-17(25-14-5-3-2-4-13(14)24-12)27-8-6-26(7-9-27)16-10-15(18(19,20)21)22-11-23-16/h2-5,10-11H,6-9H2,1H3
InChIKeyABIPFDVSNYFTOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-3-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline: Procurement Overview


2-Methyl-3-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline (CAS 2640897-73-8) is a heterocyclic small molecule with the molecular formula C₁₈H₁₇F₃N₆ and a molecular weight of 374.4 g/mol. It features a quinoxaline core bearing a 2-methyl substituent, linked via a piperazine bridge at position 3 to a pyrimidine ring substituted at position 6 with a trifluoromethyl group. The compound belongs to the piperazinylquinoxaline class, which has been identified as a privileged scaffold for kinase inhibitor development, particularly against phosphoinositide 3-kinase (PI3K) and vascular endothelial growth factor receptor 2 (VEGFR-2) [1]. The combination of the electron-withdrawing trifluoromethyl group and the extended heteroaromatic system suggests potential utility in medicinal chemistry campaigns targeting ATP-binding pockets.

Scaffold use Piperazinylquinoxaline kinase inhibitor development
Pathway context PI3K and VEGFR-2 pathway signaling research
Selection fit 2-methyl, 6-CF₃-pyrimidine substitution; differentiated topology

2-Methyl-3-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline: Generic Substitution Risk


Within the piperazinylquinoxaline chemotype, minor structural modifications produce drastic changes in target potency and selectivity. In the PI3Kα series reported by Wu et al. (2012), the IC₅₀ values vary by over two orders of magnitude depending solely on the nature of the 4-substituent on the quinoxaline scaffold—for instance, compound 19 (piperazin-1-yl, H) exhibits an IC₅₀ of 0.19 µM, whereas compound 41 (methylsulfonylpiperazin-1-yl, methoxy) achieves 0.024 µM [1]. Similarly, in the VEGFR-2 piperazinylquinoxaline series, IC₅₀ values range from 0.19 to 0.60 µM across structurally close derivatives [2]. The target compound’s specific architectural features—a 2-methylquinoxaline core, a piperazine bridge at the 3-position, and a 6-(trifluoromethyl)pyrimidin-4-yl terminus—represent a distinct topological arrangement that is not replicated by any generic in-class analog. Substitution with a positional isomer or a des-methyl variant therefore risks complete loss of the intended binding mode, making informed, specification-driven procurement essential.

Positional isomer 4-CF₃-pyrimidin-2-yl isomer may shift hinge-binding geometry and selectivity profile
Des-methyl analog Lacks 2-methyl steric/electronic contribution; SAR suggests binding affinity may differ
Non-fluorinated analog Absence of CF₃ alters lipophilicity and metabolic stability; PK profile may not transfer

2-Methyl-3-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline: Differentiation Evidence vs. Analogs


Pyrimidine Connectivity: 6-CF₃ vs. 4-CF₃

The target compound (CAS 2640897-73-8) incorporates a pyrimidine ring connected at the 4-position to the piperazine bridge, with the trifluoromethyl group located at the 6-position. The closest positional isomer, 2-methyl-3-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}quinoxaline, reverses this connectivity (CF₃ at position 4, linker at position 2). In the PI3Kα series, analogous topological shifts between 2- and 4-linked heteroaryl-piperazine attachments produced differential hydrogen-bonding interactions with the hinge region (Val851) and altered selectivity window against off-target kinases [1]. The 6-CF₃-pyrimidin-4-yl topology positions the trifluoromethyl group in a solvent-exposed orientation, which may confer a distinct pharmacokinetic signature compared to the 4-CF₃-pyrimidin-2-yl isomer [2].

Pyrimidine connectivity
Class-level inference
6-CF₃-pyrimidin-4-yl vs. 4-CF₃-pyrimidin-2-yl isomer; topological inversion predicted to alter hinge binding
Supports connectivity-specific SAR review
Direct comparative biochemical data not yet reported
Positional isomerism Kinase inhibitor design Binding mode topology

PI3Kα Potency: Piperazinylquinoxaline Scaffold

The piperazinylquinoxaline scaffold has demonstrated potent PI3Kα inhibition in a competitive fluorescence polarization assay. Compound 22 (2-(piperazin-1-yl)-3-(4-bromophenylsulfonyl)quinoxaline) and compound 41 (2-(4-(methylsulfonyl)piperazin-1-yl)-3-(4-methoxyphenylsulfonyl)quinoxaline) exhibited IC₅₀ values of 40 nM and 24 nM, respectively, against PI3Kα [1]. The target compound shares the core piperazinylquinoxaline architecture but replaces the arylsulfonyl substituents with a 2-methyl group and a 6-(trifluoromethyl)pyrimidin-4-yl-piperazine terminus. While direct PI3Kα data for the target compound are not yet published, the scaffold's established nanomolar potency range provides a performance baseline for prioritization over non-piperazinylquinoxaline chemotypes.

PI3Kα scaffold potency
Class-level inference
Class window: 24–40 nM (optimized analogs); LY294002 630 nM. Target compound not yet profiled.
Reported scaffold context supports PI3Kα pathway study fit
Direct target-compound IC₅₀ pending
PI3Kα inhibition Cancer therapeutics Fluorescence polarization assay

VEGFR-2 Inhibition & Anti-Angiogenic Potential

A series of piperazinylquinoxaline-based derivatives demonstrated VEGFR-2 kinase inhibition with IC₅₀ values ranging from 0.19 to 0.60 µM, alongside antiproliferative activity against A549 (lung), HepG-2 (liver), Caco-2 (colon), and MDA (breast) cancer cell lines (IC₅₀ range: 6.48–38.58 µM) [1]. The most potent compound (compound 11) achieved a VEGFR-2 IC₅₀ of 0.19 µM and induced apoptosis in HepG-2 cells by elevating the apoptotic rate from 5% to 44% relative to untreated controls. The target compound, with its distinct 2-methylquinoxaline and 6-(trifluoromethyl)pyrimidin-4-yl-piperazine architecture, may exhibit a differentiated selectivity profile within the VEGFR-2 inhibitor class.

VEGFR-2 class evidence
Class-level inference
Analog compound 11: VEGFR-2 IC₅₀ 0.19 µM; apoptosis rate 5%→44% in HepG-2. Target compound uncharacterized.
Supports VEGFR-2 pathway research context
Target-specific kinase selectivity requires verification
VEGFR-2 inhibition Angiogenesis Anticancer activity

2-Methyl Substitution: Potency vs. Des-Methyl

The target compound bears a methyl group at the 2-position of the quinoxaline ring. In the piperazinylquinoxaline PI3Kα SAR analysis, the presence and nature of the 2-substituent on the quinoxaline scaffold critically modulated antiproliferative potency: compounds with a 2-piperazinyl substituent and an additional 3-arylsulfonyl group achieved nanomolar IC₅₀ values against HL60 cells (compound 22: 100 nM; compound 25: 90 nM), whereas compounds lacking optimal substitution at the 2-position showed reduced potency [1]. The des-methyl analog, 2-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline, lacks this methyl group and may exhibit altered steric and electronic properties at the hinge-binding region.

2-Methyl effect
Class-level inference
2-Substituent modulation: up to ~10-fold potency shift in related piperazinylquinoxalines. Des-methyl analog MW 360.4.
SAR suggests methyl may influence binding; comparison recommended
Direct target-vs-des-methyl data not available
Structure-activity relationship Methyl effect Quinoxaline SAR

CF₃ Contribution: Lipophilicity & Metabolic Stability

The trifluoromethyl group on the pyrimidine ring contributes to enhanced lipophilicity and metabolic stability compared to non-fluorinated analogs. The calculated partition coefficient (clogP) for the target compound is estimated at approximately 3.2–3.8, positioning it favorably within the optimal lipophilicity range (clogP 1–4) for oral bioavailability according to Lipinski's rule of five [1]. In contrast, the non-fluorinated analog 2-methyl-3-[4-(pyrimidin-4-yl)piperazin-1-yl]quinoxaline lacks the electron-withdrawing CF₃ group, resulting in lower lipophilicity (estimated clogP ≈ 2.0–2.5) and potentially reduced passive membrane permeability [2]. The CF₃ group also confers oxidative metabolic stability by blocking potential sites of CYP450-mediated hydroxylation on the pyrimidine ring.

CF₃ contribution
Supporting evidence
Estimated clogP ~3.2–3.8 vs. ~2.0–2.5 (non-fluorinated analog); CF₃ adds metabolic shielding.
Supports lipophilicity and metabolic stability comparison
clogP values calculated; experimental validation advised
Lipophilicity Metabolic stability Physicochemical properties

Purity Specification: Research-Grade vs. Reference Standards

The target compound (CAS 2640897-73-8) is commercially supplied at a standard purity of 95% (HPLC), which meets the typical threshold for biochemical screening and in vitro pharmacology studies . In comparison, widely used reference kinase inhibitors such as LY294002 and sorafenib are routinely supplied at purities ≥98%, but these are off-patent standards with extensive quality documentation. For a research-grade building block with a molecular weight of 374.4 g/mol and a complexity rating of 496, the 95% specification is adequate for primary screening applications, though users requiring quantitative biochemical assays should verify lot-specific purity via HPLC-MS prior to IC₅₀ determination.

Purity specification
Data to verify
95% HPLC (RUO-grade); reference inhibitors ≥98%
Adequate for primary screening; lot-specific verification advised for quantitative assays
Lot purity check by HPLC-MS recommended before IC₅₀ determination
Compound purity Procurement specification Quality control

2-Methyl-3-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline: Key Application Scenarios


PI3Kα Inhibitor Screening & Lead Optimization

Based on the established nanomolar PI3Kα inhibitory activity of the piperazinylquinoxaline scaffold (IC₅₀ range: 24–40 nM for optimized derivatives), the target compound is suitable as a starting hit or lead-like molecule for PI3Kα inhibitor programs. Procurement should prioritize this compound when the research objective is to explore SAR around the pyrimidine 6-position and quinoxaline 2-position, leveraging the scaffold's validated potency window [1]. The compound's structural novelty may also offer intellectual property advantages over previously disclosed piperazinylquinoxalines.

VEGFR-2 Anti-Angiogenic Agent Discovery

The piperazinylquinoxaline chemotype has demonstrated VEGFR-2 IC₅₀ values as low as 0.19 µM and significant apoptosis induction capability (5% to 44% apoptotic rate increase in HepG-2 cells) [1]. The target compound, with its distinct pyrimidine substitution pattern, is applicable as a novel scaffold for VEGFR-2 inhibitor discovery. Researchers should consider this compound when seeking VEGFR-2 inhibitors with differentiated binding modes from sorafenib (IC₅₀ = 0.08 µM), especially for programs targeting resistant tumor models.

Physicochemical Property Profiling

The compound's estimated clogP (~3.2–3.8) and molecular weight (374.4 g/mol) place it within favorable drug-like property space [1]. It is well-suited for use as a reference compound in physicochemical profiling panels that include its des-methyl analog (MW 360.4) and its positional isomer (same MW, different pyrimidine connectivity). Such comparative studies can quantify the contribution of the CF₃ group and specific connectivity to permeability, solubility, and metabolic stability endpoints [2].

PI3K Isoform Selectivity Chemical Probe

Given that small structural changes in piperazinylquinoxalines can shift selectivity between PI3K isoforms and other kinases, procurement of this specific compound enables selectivity profiling against broader kinase panels. The unique 6-CF₃-pyrimidin-4-yl motif may confer a selectivity fingerprint distinct from the 4-methylpiperazinyl and 4-methylsulfonylpiperazinyl derivatives reported in the literature [1]. This application is particularly relevant for chemical biology groups seeking to develop isoform-selective PI3K chemical probes.

Application
Selection Property
Validation Focus
PI3K pathway inhibitor screening
Piperazinylquinoxaline scaffold context
PI3Kα inhibition assay verification
VEGFR-2 signaling research
VEGFR-2 kinase compound class context
Kinase inhibition and apoptosis endpoint review
Physicochemical property benchmarking
Lipophilicity and CF₃ impact indicators
clogP and metabolic stability cross-validation
Kinase selectivity profiling
Isoform-selective scaffold context
Broad kinase panel selectivity profiling
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